Product packaging for Erythronolide B(Cat. No.:CAS No. 3225-82-9)

Erythronolide B

Cat. No.: B194141
CAS No.: 3225-82-9
M. Wt: 402.5 g/mol
InChI Key: ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
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Description

Erythronolide B is a central intermediate in the biosynthetic pathway of the macrolide antibiotic erythromycin . It is formed from its precursor, 6-deoxythis compound (6-dEB), through a C6 hydroxylation reaction catalyzed by the cytochrome P450 enzyme EryF . This conversion is the initial, rate-limiting step in the multi-stage process that transforms the polyketide skeleton into biologically active erythromycin . The compound serves as a critical substrate for glycosyltransferases, which attach deoxysugar molecules (L-mycarose and D-desosamine) to form advanced intermediates like erythromycin D . As a 14-membered macrolide, this compound is an essential reagent for studying modular polyketide synthase (PKS) systems, enzyme engineering, and the heterologous production of complex natural products . Researchers utilize it to engineer novel "hybrid" macrolide antibiotics by exploiting its compatibility with tailoring enzymes from other biosynthetic pathways, leading to new structures with potentially improved acid stability or biological activity . Its well-defined structure, featuring multiple stereocenters, also makes it a valuable compound for research in synthetic biology and metabolic engineering, particularly in optimizing microbial cell factories for antibiotic production . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O7 B194141 Erythronolide B CAS No. 3225-82-9

Properties

IUPAC Name

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275990
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3225-82-9, 19270-26-9
Record name Erythronolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Erythronolide B Biosynthetic Pathways and Enzymology

Elucidation of the Polyketide Synthase (PKS) System for Erythronolide B Biosynthesis

The biosynthesis of the this compound core begins with the construction of its precursor, 6-deoxythis compound (6-dEB). This process is orchestrated by a remarkable enzymatic complex known as a Type I polyketide synthase (PKS). researchgate.net

Role of 6-Deoxythis compound Synthase (DEBS) in Macrolactone Ring Assembly

The central player in the formation of the 6-dEB macrolactone ring is the 6-deoxythis compound synthase (DEBS). proteopedia.org This colossal multienzyme complex is responsible for the sequential condensation of one propionyl-CoA starter unit with six methylmalonyl-CoA extender units to assemble the 14-membered macrolide structure of 6-dEB. nih.gov The DEBS assembly line dictates the precise stereochemistry and carbon framework of the polyketide chain through a series of iterative condensation and processing steps. researchgate.net

Functional Architecture and Domain Organization of DEBS Modules (DEBS1, DEBS2, DEBS3)

DEBS is not a single polypeptide but is comprised of three large, homodimeric proteins designated DEBS1, DEBS2, and DEBS3. proteopedia.orgstanford.edu Each of these proteins, in turn, is organized into two modules, making a total of six extension modules in the entire DEBS system. nih.gov Each module is a collection of covalently linked enzymatic domains that carries out one cycle of polyketide chain elongation and modification. stanford.edu The modular arrangement ensures the fidelity and efficiency of the biosynthetic process, with the growing polyketide chain being passed sequentially from one module to the next. nih.gov

DEBS Protein Modules Function
DEBS1Module 1, 2Initiation and first two elongation cycles
DEBS2Module 3, 4Third and fourth elongation cycles
DEBS3Module 5, 6Final two elongation cycles and chain termination

Enzymatic Domains and Their Catalytic Cycles (Ketosynthase, Acyltransferase, Acyl Carrier Protein, Thioesterase)

Each module within the DEBS complex contains a conserved set of core enzymatic domains that work in concert to extend the polyketide chain. annualreviews.org These include:

Acyltransferase (AT): This domain acts as the "gatekeeper," selecting the appropriate extender unit (methylmalonyl-CoA in the case of DEBS) and transferring it to the Acyl Carrier Protein. proteopedia.org

Acyl Carrier Protein (ACP): The ACP is a central player that shuttles the growing polyketide chain and the incoming extender unit between the various catalytic domains of the module. proteopedia.orgstanford.edu

Ketosynthase (KS): The KS domain catalyzes the crucial carbon-carbon bond-forming reaction, a decarboxylative condensation between the growing polyketide chain (tethered to the KS domain of the current module) and the extender unit (attached to the ACP of the same module). proteopedia.orgwikipedia.org

Thioesterase (TE): Located at the C-terminus of DEBS3, the TE domain is responsible for the final step in the assembly of 6-dEB. It catalyzes the release of the completed polyketide chain from the synthase, concurrently promoting its cyclization to form the 14-membered macrolactone ring. proteopedia.org

In addition to these core domains, some modules contain optional "tailoring" domains, such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), which modify the β-keto group of the newly extended chain to introduce further structural diversity. stanford.edu

Domain Function
Acyltransferase (AT)Selects and loads extender units (methylmalonyl-CoA) onto the ACP.
Acyl Carrier Protein (ACP)Covalently tethers and shuttles the growing polyketide chain and extender units between active sites.
Ketosynthase (KS)Catalyzes the decarboxylative condensation reaction to extend the polyketide chain.
Thioesterase (TE)Releases the completed polyketide chain from the synthase and catalyzes macrolactonization to form 6-deoxythis compound.

Post-PKS Tailoring Modifications Leading to this compound

Cytochrome P450 EryF-Catalyzed C6 Hydroxylation of 6-Deoxythis compound

The conversion of 6-dEB to this compound is catalyzed by a specific cytochrome P450 monooxygenase, EryF (CYP107A1). nih.govwikipedia.org This enzyme, originally from Saccharopolyspora erythraea, performs a stereospecific hydroxylation at the C6 position of the 6-dEB macrolide ring. wikipedia.org The inactivation of the gene encoding EryF leads to the accumulation of 6-dEB and the formation of erythromycin (B1671065) derivatives lacking the C6 hydroxyl group, highlighting its essential role in the pathway. nih.gov

Mechanistic Insights into EryF Hydroxylase Activity and Specificity

The catalytic mechanism of EryF involves a complex hydrogen-bonding network that facilitates proton transfer and the subsequent scission of the O-O bond of molecular oxygen. nih.gov Crystal structures of EryF in complex with its substrate have revealed that this network is comprised of the C5-hydroxyl group of 6-dEB, several water molecules, and key amino acid side chains within the active site. nih.gov Unlike many other P450 enzymes, EryF lacks a highly conserved threonine residue that is typically involved in oxygen activation. Instead, the substrate's own hydroxyl group plays a critical role in the catalytic process, contributing to the high substrate specificity of the enzyme. nih.gov The binding pocket of EryF is formed by the synergistic action of the B and I helices and a beta-sheet structure, which precisely orients the 6-dEB substrate for regiospecific hydroxylation at the C6 position. researchgate.net

Precursors and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS), specifically the 6-deoxythis compound synthase (DEBS). This enzymatic assembly line utilizes specific starter and extender units to construct the macrolide backbone, which then undergoes post-PKS modification to yield the final product. The pathway is characterized by the sequential condensation of small carboxylic acid-derived units, leading to the formation of key intermediates.

The foundational building blocks for the synthesis of the this compound core are derived from central metabolism. The process is initiated with a single "starter" unit and proceeds through the iterative addition of multiple "extender" units.

Primary Precursors

The biosynthesis of the 14-membered macrolide ring of this compound begins with two primary precursor molecules: propionyl-CoA and (2S)-methylmalonyl-CoA. nih.gov One molecule of propionyl-CoA serves as the primer unit for the entire assembly process. researchgate.net This starter unit is loaded onto the ketosynthase domain of the first module of the DEBS complex. researchgate.net

Following the initial priming step, the polyketide chain is elongated through the sequential addition of six extender units. researchgate.net For this compound synthesis, these extender units are exclusively (2S)-methylmalonyl-CoA. nih.gov The acyltransferase (AT) domain within each module of the DEBS complex specifically selects and transfers a methylmalonyl-CoA unit to the acyl carrier protein (ACP) domain, preparing it for condensation with the growing polyketide chain. wikipedia.org The enzyme propionyl-CoA carboxylase (PCC) is responsible for converting propionyl-CoA into the required (2S)-methylmalonyl-CoA. nih.govdroracle.ai

Molecule Role in Biosynthesis Enzyme Involved in Formation/Utilization
Propionyl-CoA Starter Unit (Primer)6-deoxythis compound synthase (DEBS)
(2S)-Methylmalonyl-CoA Extender UnitPropionyl-CoA Carboxylase (PCC), DEBS

Key Biosynthetic Intermediates

The iterative Claisen-type condensations catalyzed by the DEBS modules, which progressively link one propionyl-CoA unit with six methylmalonyl-CoA units, result in the formation of a linear polyketide chain. researchgate.net Upon completion of the six condensation cycles, this chain is released from the enzyme complex and cyclized by a thioesterase domain, forming the first key macrocyclic intermediate. researchgate.net

6-Deoxythis compound (6-dEB): This compound is the direct product of the DEBS enzyme complex and the immediate macrocyclic precursor to this compound. nih.govnih.govnih.gov It is a 14-membered macrolide aglycone that forms the core structure of erythromycin antibiotics. nih.govnih.gov The formation of 6-dEB represents the culmination of the polyketide synthesis stage. researchgate.net

The final step in the formation of this compound is a post-PKS modification of 6-dEB.

This compound (EB): This is the hydroxylated derivative of 6-dEB. The conversion is a crucial step that moves the molecule further along the pathway to becoming the antibiotic erythromycin. nih.gov This hydroxylation is catalyzed by the cytochrome P450 enzyme, EryF, which specifically adds a hydroxyl group at the C6 position of the 6-dEB ring. nih.govresearchgate.netresearchgate.net

Intermediate Description Preceding Molecule Enzyme of Formation
6-Deoxythis compound (6-dEB) The initial 14-membered macrolide ring formed by the PKS.Linear polyketide chain (from Propionyl-CoA and Methylmalonyl-CoA)6-deoxythis compound synthase (DEBS)
This compound (EB) The C6-hydroxylated form of 6-dEB.6-Deoxythis compoundP450eryF (C6-hydroxylase)

Total Synthesis Strategies for Erythronolide B

Pioneering Total Syntheses of Erythronolide B

The initial successful syntheses of this compound marked significant milestones in the field of organic chemistry, demonstrating the feasibility of constructing such complex natural products in the laboratory.

In 1978, E.J. Corey and his research group reported the first total synthesis of this compound, a landmark achievement in the history of organic synthesis. scribd.com This multi-step synthesis was characterized by a convergent strategy, where the complex target molecule was broken down into smaller, more manageable fragments that were synthesized independently before being coupled together. scribd.com

Corey's retrosynthetic analysis of this compound identified two key fragments, Fragment A and Fragment B, which would be coupled to form the seco-acid precursor to the final macrolactone. scribd.com The synthesis of these fragments involved a series of carefully planned reactions to install the required stereocenters and functional groups.

A key feature of the strategy was the use of a bicyclic intermediate to control the stereochemistry of multiple centers. This intermediate was later cleaved to reveal the linear carbon chain of the target molecule. The final step of the synthesis involved a macrolactonization reaction, a ring-closing step to form the 14-membered lactone ring, which was a significant challenge at the time. Corey's group developed a specific macrolactonization method for this purpose. scribd.com

Key Steps in Corey's Synthesis
StepDescriptionKey Reagents/Conditions
Fragment SynthesisIndependent synthesis of two key fragments (A and B).Various stereocontrolled reactions.
Fragment CouplingJoining of Fragment A and Fragment B to form the seco-acid.-
MacrolactonizationRing closure to form the 14-membered lactone.Corey-Nicolaou macrolactonization. elsevierpure.com

A critical aspect of Corey's synthesis was the precise control of the ten stereocenters. This was achieved through a combination of techniques, with bromolactonization playing a pivotal role. scribd.com This reaction involves the treatment of an unsaturated carboxylic acid with bromine, leading to the formation of a bromolactone. The stereochemistry of the newly formed centers is directed by the existing stereocenters in the molecule, allowing for a high degree of stereocontrol.

Diastereoselective hydrogenation was another key tool for establishing the correct stereochemistry. In this process, a molecule is hydrogenated in the presence of a catalyst, and the facial selectivity of the hydrogenation is controlled by the steric and electronic environment of the double bond, leading to the preferential formation of one diastereomer.

Following Corey's pioneering work, other research groups developed alternative total syntheses of this compound. The synthesis by Kochetkov and his team also represented a significant contribution to the field.

Johann Mulzer's group reported a total synthesis of this compound that utilized a chiral pool approach. baranlab.org This strategy starts with a readily available enantiomerically pure natural product, in this case, (R)-glyceraldehyde, and uses its inherent chirality to control the stereochemistry of the target molecule. baranlab.org Mulzer's synthesis was also convergent and featured a highly efficient macrolactonization step. baranlab.org

Corey's Landmark Synthetic Approach (1978)

Advanced Methodologies in this compound Total Synthesis

More recent synthetic efforts towards this compound and its analogs have focused on developing more efficient and stereoselective routes, often employing novel chemical reactions and strategies.

Modern approaches to the synthesis of this compound continue to emphasize convergence and high stereoselectivity to maximize efficiency. A notable recent strategy involves a late-stage C-H oxidation. nih.govnih.gov This approach introduces a hydroxyl group at a late stage in the synthesis by directly oxidizing a carbon-hydrogen bond. This strategy can significantly shorten the synthetic sequence by avoiding the need to carry functionalized intermediates through many steps. The reported late-stage C-H oxidative macrolactonization for a related compound proceeded with high regio-, chemo-, and diastereoselectivity. nih.govnih.gov

Another advanced methodology that has been applied to the synthesis of erythronolide precursors is transfer hydrogenation. This method offers a concise way to construct key fragments of the molecule. acs.org These advanced strategies highlight the ongoing innovation in the field of total synthesis, driven by the challenge of efficiently constructing complex molecules like this compound.

Comparison of Synthetic Strategies
StrategyKey FeaturesNotable Examples
Pioneering Convergent SynthesisFragmentation into key intermediates, stereocontrol via classical methods.Corey (1978)
Chiral Pool ApproachUtilization of readily available chiral starting materials.Mulzer
Late-Stage C-H OxidationIntroduction of functionality at a late synthetic stage for efficiency.-
Transfer HydrogenationConcise construction of key molecular fragments.-

Utilization of Homochiral Building Blocks and Chiral Pool Starting Materials

The enantiospecific total synthesis of this compound has frequently relied on strategies that incorporate stereocenters from readily available, optically active starting materials, a concept known as chiral pool synthesis. This approach leverages the inherent chirality of natural products like carbohydrates and amino acids to bypass the need for de novo asymmetric induction at every stereogenic center.

A prominent strategy evolved from identifying that the C2-C4 and C10-C12 segments of this compound are similarly substituted, albeit with different absolute stereochemistries. libretexts.org This recognition prompted the development of synthetic routes to differentially substituted, homochiral intermediates that could be elaborated and subsequently joined to construct the full carbon skeleton. libretexts.org For instance, (R)-2,3-O-isopropylideneglyceraldehyde, a common chiral pool starting material, has been explored for its utility in the enantiospecific synthesis of key fragments. libretexts.orgbaranlab.org The synthesis of Erythronolide A, a closely related macrolide, has been accomplished using segments derived from D-ribose, demonstrating the power of carbohydrates as foundational building blocks. researchgate.net

In one of the first total syntheses of this compound, a convergent strategy was adopted to assemble the seco-acid precursor from two complex, homochiral segments. libretexts.org This method underscores the principle of assembling the target from well-defined, stereochemically rich fragments, each prepared efficiently from the chiral pool. libretexts.org The use of chiral starting materials is a cornerstone of many polypropionate synthesis strategies, although a continuous demand for more cost-effective and efficient protocols remains.

Chiral Pool Starting MaterialDerived this compound Segment (Example)Reference
(R)-2,3-O-isopropylideneglyceraldehydeC10-C12 Segment libretexts.org
D-RiboseC10-C13 Segment (for Erythronolide A) researchgate.net
Methyl (S)-(+)-3-hydroxy-2-methylpropionateC7-C9 Segment (for Erythronolide A) researchgate.net

Relay-Directed Synthetic Strategies in Complex Macrolactone Construction

Relay-directed synthesis has served as a powerful strategic tool in the assembly of complex natural products like this compound. This approach involves converting the natural product itself, or a late-stage synthetic intermediate, into a more synthetically tractable precursor, known as a "relay compound." libretexts.org The total synthesis is then designed to target this relay compound, thereby securing the final, often challenging, steps of the synthesis by leveraging a compound of known structure and stereochemistry.

In a feasibility study for the first total synthesis of this compound, the naturally derived macrolactone was converted into an acyclic hydroxy acid. libretexts.org This acyclic intermediate served as the relay compound, allowing for the systematic development and validation of the crucial final steps of the synthesis, including macrocyclization. libretexts.org The synthetic design was consequently channeled toward the efficient construction of this specific relay target. libretexts.org

The strategy acknowledged the stereochemical complexity of this compound, particularly the challenge of controlling remote stereocenters. libretexts.org For instance, the stereocenters at positions 12 and 13 are distant from those in the 2-8 region, making it difficult for one group to stereochemically influence the formation of the other in an acyclic precursor. libretexts.org The relay strategy elegantly circumvents this by breaking the molecule down into fragments that can be synthesized independently with full stereochemical control and then combined to form the relay compound. libretexts.org This convergent approach, uniting homochiral segments to furnish the relay intermediate, proved highly effective in achieving the total synthesis. libretexts.org

Macrocyclization Dynamics and Methodologies in Erythronolide Core Formation

The formation of the 14-membered macrolactone core of this compound is a critical and often challenging step in its total synthesis. The efficiency of this ring-closing lactonization is profoundly influenced by the conformation of the acyclic seco-acid precursor. Methodologies have evolved from relying on rigid conformational preorganization to employing advanced catalytic systems that operate on more flexible substrates.

Historical Perspectives on Substrate Preorganization for Efficient Lactonization

The landmark synthesis of erythromycin (B1671065) A by the Woodward group in 1981 established a long-standing doctrine regarding the conformational requirements for efficient macrolactonization. nih.gov Through extensive studies, they concluded that specific structural features, particularly cyclic protecting groups at the C-3/C-5 and C-9/C-11 positions, were necessary to facilitate high-yielding ring closure. nih.gov These cyclic groups, such as acetonides, were believed to function as "biasing elements" that pre-organize the linear seco-acid derivative into a conformation amenable to cyclization, thereby minimizing entropic penalties and non-productive side reactions. nih.gov This concept of substrate preorganization became a guiding principle that influenced the strategic planning of nearly all subsequent syntheses of erythromycin and its aglycones for decades. nih.gov The high yields observed in many syntheses were often attributed to the presence of these conformationally restraining elements. baranlab.orgnih.gov

Contemporary Reassessment of Conformational Requirements for Macrolactonization

More recent investigations have challenged the classical view that rigid preorganization is an absolute prerequisite for efficient macrocyclization of the erythronolide core. nih.gov A 2011 study demonstrated for the first time that conformational restraining elements are not strictly required for the efficient lactonization of the 6-deoxythis compound (6-dEB) core structure. nih.gov This work suggests that the polypropionate backbone of the erythromycins may not require artificial preorganization for effective cyclization. nih.gov While the study focused on 6-dEB, the authors suggest that since linear precursors to this compound and A have been successfully cyclized under similar conditions using the same biasing elements, they would likely behave similarly. nih.gov

This reassessment opens the door to more flexible and potentially more efficient synthetic designs that are not encumbered by the installation and removal of complex cyclic protecting groups. Modern methods, such as the "double activation method" where both the hydroxyl and carboxyl functions are simultaneously activated, have also proven effective for macrolactonization. libretexts.org In this method, a thioester precursor is heated in a dilute solution, presumably proceeding through a doubly activated intermediate that collapses to form the lactone in good yield. libretexts.org

Applications of Novel Rearrangements and C-H Activation in this compound Synthesis

Modern synthetic approaches to this compound and its precursors have increasingly incorporated novel chemical transformations that enhance efficiency and strategic flexibility. These include powerful rearrangement reactions and the late-stage functionalization of C-H bonds, which can significantly shorten synthetic sequences.

The application of C-H activation, in particular, represents a paradigm shift in synthetic strategy. nih.govnih.gov A late-stage C-H oxidative macrolactonization has been developed for the total synthesis of 6-deoxythis compound (6-dEB), the direct biogenic precursor to this compound. nih.govnih.gov This strategy masks a reactive alcohol as a more inert C-H bond throughout the majority of the synthesis, only to be unveiled via a highly selective oxidation in one of the final steps to close the 14-membered ring. nih.govnih.gov This approach proceeds with remarkable regio-, chemo-, and diastereoselectivity (>40:1), guided by a chelate-controlled model that predicts the stereochemical outcome of the C-O bond formation. nih.gov This C-H oxidation strategy not only streamlines the synthesis by reducing the need for protecting group manipulations but also provides a versatile means to access stereochemical diversity at the key lactone position. nih.gov

Another advanced C-H functionalization method employed in the synthesis of 6-dEB is C-C bond-forming transfer hydrogenation, which enables alcohol C-H crotylation. nih.govnih.gov This method augments synthetic efficiency by bypassing the stoichiometric use of chiral auxiliaries and discrete redox reactions. nih.gov

Zwitterionic Claisen Rearrangement Variants

The Claisen rearrangement and its variants are powerful tools for stereoselective C-C bond formation. The zwitterionic aza-Claisen rearrangement, for example, involves the reaction of tertiary allylic amines with electrophiles like acyl halides to form zwitterionic intermediates that rearrange to afford highly substituted amide products. acs.orgcapes.gov.brnih.gov This transformation proceeds with high diastereoselection, effectively transferring chirality and generating new stereocenters. acs.orgcapes.gov.br While direct application in a completed this compound synthesis is not prominently documented in initial reports, its utility in generating complex, optically active intermediates makes it a relevant and powerful tool for natural product synthesis. acs.orgrsc.org The ability to construct γ,δ-unsaturated amides, which can be cyclized to γ-butyrolactones, provides access to key structural motifs found in polyketide natural products. acs.org The development of such rearrangement protocols offers an efficient means for assembling complex molecules from simpler starting materials. nih.gov

Computational Approaches in this compound Synthesis Pathway Design

While the direct application of comprehensive computational pathway design for the entire this compound synthesis is not extensively documented, computational methods play a crucial role in understanding and optimizing specific, challenging steps within the synthesis. nih.gov These tools aid in predicting reaction outcomes and analyzing molecular structures, which are integral parts of modern synthetic design. researchgate.netnih.gov

In the context of the late-stage C-H oxidation strategy, computational modeling was instrumental. A chelate-controlled model was proposed to explain and predict the high diastereoselectivity of the C-O bond formation during the oxidative macrolactonization. nih.govnih.gov This type of modeling provides insight into the transition state of the reaction, allowing chemists to rationalize the stereochemical outcome. Furthermore, molecular mechanics force fields, such as MMFF94s, were used to calculate the energy-minimized structures of the resulting macrolide diastereomers (6-dEB and epi-6-dEB), confirming the relative stability of the products. nih.govpitt.edu

These examples highlight how computational chemistry is applied not necessarily to design a pathway from scratch, but to solve specific problems within a human-designed synthesis. Methods like retrobiosynthesis are being developed to design novel metabolic pathways computationally, but their application is more prevalent in metabolic engineering than in traditional total synthesis. researchgate.netnih.gov For complex targets like this compound, computational tools are currently most powerful when used to analyze key intermediates and transition states to overcome challenges in selectivity and reactivity. nih.gov

Table 3: Application of Computational Methods in this compound Synthesis

Computational MethodApplication in this compound SynthesisPurposeReference
Molecular Modeling Development of a chelate-controlled model for C-H oxidative macrolactonization.To predict and rationalize the stereochemical outcome of the cyclization step. nih.govnih.gov
Force-Field Calculations (MMFF94s) Energy minimization of macrolide diastereomer structures.To analyze the relative thermodynamic stability of the synthesized products. nih.govpitt.edu

Synthetic Biology and Metabolic Engineering for Enhanced Erythronolide B Production

Heterologous Biosynthesis of Erythronolide B in Engineered Microbial Hosts

The successful heterologous production of this compound and its precursor, 6-deoxythis compound (6-dEB), has been demonstrated in model organisms like Escherichia coli and Streptomyces coelicolor semanticscholar.orgresearchgate.netoup.comasm.orgnih.gov. These efforts involve the introduction and expression of the necessary gene clusters, typically encoding the DEBS complex and tailoring enzymes. For instance, E. coli has been engineered to produce 6-dEB, reaching titers as high as 180 mg/L researchgate.net. Further advancements in E. coli have focused on optimizing the supply of essential building blocks, such as (2S)-methylmalonyl-CoA, which is critical for the DEBS pathway semanticscholar.orgacs.orgresearchgate.net. Studies have shown that utilizing the Streptomyces coelicolor propionyl-CoA carboxylase (PCC) pathway can significantly enhance methylmalonyl-CoA accumulation and subsequent 6-dEB production compared to other pathways semanticscholar.orgresearchgate.net.

In Streptomyces coelicolor, research has focused on expressing the genes responsible for EB and its glycosylated derivative, 3-O-α-mycarosylthis compound (MEB). By introducing the eryF and specific eryB genes, EB and MEB production was achieved. Notably, the overexpression of glucose-1-phosphate thymidylyltransferase (RfbA) led to a more than 100-fold increase in MEB production, highlighting the importance of optimizing sugar precursor biosynthesis for glycosylated products oup.com.

Rational Engineering of Polyketide Synthase Pathways for this compound Precursors

The DEBS complex, a type I polyketide synthase (PKS), is central to EB biosynthesis. Engineering this megasynthase offers direct routes to modify the structure and improve the efficiency of precursor production wikipedia.orgresearchgate.netnih.govbiorxiv.orgpnas.org.

The conversion of 6-dEB to EB is catalyzed by the cytochrome P450 enzyme EryF (P450eryF), which performs a crucial C6 hydroxylation researchgate.netnih.govsciforum.netresearchgate.netresearchgate.netuniprot.org. EryF is considered a rate-limiting enzyme in the pathway to erythromycin (B1671065) nih.govresearchgate.net. Engineering EryF has shown significant promise for improving EB production. For example, directed evolution and site-directed mutagenesis of Saccharopolyspora erythraea EryF (SaEryF) led to the identification of mutants, such as the I379V variant, which increased EB yield by fourfold compared to the wild-type enzyme, reaching 131 mg/L in E. coli nih.govsciepublish.com. Further combined mutagenesis efforts on SaEryF resulted in an EB production of 184.8 mg/L in E. coli, a 5.6-fold increase over the native enzyme nih.gov. These studies underscore the importance of enzyme engineering for enhancing the catalytic efficiency and substrate specificity of key biosynthetic enzymes.

Modular PKSs like DEBS are amenable to engineering through the manipulation of their constituent modules wikipedia.orgresearchgate.netnih.govbiorxiv.orgpnas.org. Strategies include the deletion, substitution, or addition of PKS modules and domains. For instance, replacing module 2 of DEBS with module 5 from the rapamycin (B549165) PKS resulted in a chimeric PKS that produced 6-dEB, demonstrating the potential for creating novel PKS structures by combining modules from different synthases wikipedia.org. Similarly, inserting a complete extension module from the rapamycin PKS into the DEBS gene resulted in a modified assembly line capable of producing novel octaketide macrolactones, although accompanied by unextended products due to a phenomenon termed "skipping" core.ac.uk. Engineering the acyltransferase (AT) domains within PKS modules can also alter extender unit selectivity, enabling the production of site-selectively modified polyketide analogues nih.gov.

Optimization of Metabolic Flux and Substrate Supply in this compound Producing Strains

Efficient production of EB and its derivatives hinges on the adequate supply of precursor molecules, primarily propionyl-CoA and methylmalonyl-CoA semanticscholar.orgacs.orgresearchgate.netnih.gov. Metabolic engineering strategies have focused on enhancing the intracellular pools of these precursors.

In E. coli, the supply of (2S)-methylmalonyl-CoA has been a key challenge acs.org. Reconstitution of pathways such as the Propionibacteria shermanii methylmalonyl-CoA mutase/epimerase pathway or the Streptomyces coelicolor propionyl-CoA carboxylase (PCC) pathway has been employed to increase methylmalonyl-CoA levels, leading to improved 6-dEB production semanticscholar.orgacs.orgresearchgate.net. When the PCC pathway was used, methylmalonyl-CoA accumulated to up to 30% of the acyl-CoA pool, resulting in a fivefold higher titer of 6-dEB compared to the mutase pathway semanticscholar.org.

Furthermore, engineering pathways for deoxysugar biosynthesis, such as TDP-L-mycarose, is critical for the production of glycosylated erythromycin intermediates like MEB researchgate.netresearchgate.netpsu.edunih.gov. Blocking competing pathways for glucose-1-phosphate and overexpressing genes like rfbA and rfbB have significantly enhanced MEB titers, with improvements of up to 9.8-fold and a subsequent increase to 48.3 mg/L researchgate.netnih.gov.

Advanced Genetic Tools and Methodologies in Biosynthesis Engineering

Modern genetic engineering tools have greatly facilitated the manipulation of complex biosynthetic pathways for EB production.

CRISPR-based technologies have emerged as powerful tools for precise genome editing and pathway refactoring. For instance, CRISPR interference (CRISPRi) has been utilized to regulate gene expression, including promoting TDP-l-mycarose biosynthesis by repressing competing pathways like glycolysis and the TDP-l-rhamnose pathway researchgate.netresearchgate.net. In Saccharopolyspora erythraea, CRISPR/Cas9-mediated promoter engineering has been applied to fine-tune the expression of key genes within the erythromycin cluster, leading to improved erythromycin production by 2.8- to 6.0-fold compared to the wild-type strain nih.govmdpi.com.

Other advanced methodologies include the development of multiplexed integrating plasmid systems for expressing large gene clusters, such as the DEBS genes, in heterologous hosts like Streptomyces coelicolor asm.orgpnas.org. The CRISETR (CRISPR/Cas9 and RecET-mediated Refactoring) technique has also been developed for efficient multiplexed refactoring of biosynthetic gene clusters (BGCs), enabling the refactoring of complex BGCs and accelerating the discovery of novel bioactive metabolites researchgate.netdntb.gov.ua.

Chemical Modification and Derivative Synthesis of Erythronolide B

Chemoenzymatic and De Novo Synthetic Routes to Erythronolide B Derivatives

The synthesis of this compound derivatives can be achieved through both de novo total synthesis and chemoenzymatic approaches. De novo synthesis involves the complete construction of the molecule from simpler chemical precursors, allowing for precise control over stereochemistry and the introduction of specific modifications. Chemoenzymatic strategies, on the other hand, leverage the specificity and efficiency of enzymes, often glycosyltransferases, to perform key transformations on a pre-existing this compound scaffold or its synthetic precursors.

Research has explored various synthetic strategies to access this compound analogues. For instance, studies have focused on developing iterative approaches to construct the polypropionate backbone, employing methodologies like catalytic asymmetric aldol (B89426) reactions to set stereocenters pitt.edu. These synthetic routes aim to provide access to a wide array of modified this compound structures that can then be further elaborated.

Glycosylation Studies on this compound and Related Macrolactones

Glycosylation, the process of attaching sugar moieties to an aglycone, is a critical step in the biosynthesis of many bioactive natural products, including erythromycin (B1671065). This compound itself is not typically found as a natural product in its glycosylated form; rather, it serves as the aglycone precursor that is subsequently glycosylated. Studies in this area investigate the enzymatic mechanisms and pathways for attaching deoxysugars to the this compound core.

Enzymatic Transfer of Deoxysugars (e.g., Mycarose, Desosamine (B1220255), Oleandrose)

The biosynthesis of erythromycin involves the enzymatic attachment of two deoxysugars: L-mycarose and D-desosamine. Glycosyltransferases are the key enzymes responsible for these transformations. For example, this compound synthase (DEBS) produces the aglycone 6-deoxythis compound (6-dEB), which is then hydroxylated by EryF to form this compound (EB) uvigo.es. Subsequently, the glycosyltransferase EryBV attaches L-mycarose to the C-3 hydroxyl of EB, yielding 3-O-α-mycarosylthis compound (MEB) uvigo.es. Further glycosylation occurs with the transfer of D-desosamine, catalyzed by desosaminyl transferases like EryCIII or DesVII nih.govpsu.edu. EryCIII, from Saccharopolyspora erythraea, specifically catalyzes the attachment of desosamine to α-mycarosyl-erythronolide B (αMEB) nih.gov. DesVII from S. venezuelae also exhibits desosaminyl transferase activity and has shown broad substrate tolerance for aglycones and TDP-sugar substrates nih.govpsu.edu.

Studies have also focused on the biosynthesis and transfer of L-oleandrose. For instance, the oleandomycin (B1677203) gene cluster in Streptomyces antibioticus contains genes encoding enzymes for the biosynthesis of dTDP-l-olivose and dTDP-l-oleandrose nih.gov. When expressed in S. albus, these genes enabled the transfer of l-olivose and l-oleandrose to this compound, producing 3-l-olivosyl-erythronolide B and 3-l-oleandrosyl-erythronolide B, respectively nih.gov. The OleY protein from S. antibioticus acts as an l-oleandrosyl 3-O-methyltransferase, converting l-olivosyl-erythronolide B into l-oleandrosyl-erythronolide B nih.gov.

Biosynthesis and Characterization of Glycosylated this compound Intermediates (e.g., 3-O-α-mycarosylthis compound, 3-l-oleandrosyl-erythronolide B)

The biosynthesis and characterization of glycosylated this compound intermediates are crucial for understanding the complete pathway to macrolide antibiotics and for engineering these pathways in heterologous hosts. 3-O-α-mycarosylthis compound (MEB) is a key intermediate formed by the attachment of L-mycarose to this compound uvigo.esresearchgate.netresearchgate.net. Research has successfully reconstituted the TDP-mycarose biosynthesis and transfer pathway in E. coli, enabling the production of MEB researchgate.netresearchgate.net. For example, expressing the eryB genes (eryBII-eryBVII) along with eryF in Streptomyces coelicolor allowed for the production of EB and MEB researchgate.netoup.com. Further enhancement of MEB production was achieved by expressing the glucose-1-phosphate thymidylyltransferase (RfbA) from Saccharopolyspora erythraea, leading to over a 100-fold increase in MEB titers researchgate.netoup.com.

Similarly, the biosynthesis of 3-l-oleandrosyl-erythronolide B has been studied by cloning and expressing genes from the oleandomycin cluster in Streptomyces antibioticus nih.gov. Expression of the oleG2 gene and plasmid constructs containing genes for dTDP-l-oleandrose biosynthesis in S. albus led to the formation of 3-l-oleandrosyl-erythronolide B upon incubation with this compound nih.gov. These studies often involve analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) for the identification and characterization of these glycosylated intermediates nih.gov.

Design and Synthesis of Novel Macrolide Analogues from the this compound Scaffold

The this compound scaffold provides a versatile platform for the design and synthesis of novel macrolide analogues. Modifications to the aglycone structure or the glycosylation patterns can lead to compounds with altered biological activities, pharmacokinetic properties, or resistance profiles.

Research efforts have focused on creating libraries of glycosylated compounds by exploiting the substrate flexibility of certain glycosyltransferases google.comresearchgate.net. By combining chemical synthesis of modified aglycones with enzymatic glycosylation using flexible glycosyltransferases, researchers can generate diverse sets of analogues. For instance, studies have explored the use of glycosyltransferases like ElmGT, UrdGT2, and StfG, which exhibit substrate flexibility towards different deoxysugars or aglycones, enabling the synthesis of novel glycosylated products researchgate.net.

Furthermore, the development of combinatorial biosynthesis tools and the engineering of polyketide synthases (PKS) allow for the generation of erythromycin analogues with modified aglycones asm.org. These approaches, often involving heterologous expression in hosts like E. coli, facilitate the production of engineered macrolides, opening avenues for discovering new therapeutic agents.

Q & A

Q. How can NMR spectroscopy be optimized for the structural elucidation of Erythronolide B?

To ensure accurate structural analysis, researchers should compare experimental NMR data (e.g., 13C^{13}\text{C} chemical shifts in DMSO) with computational predictions from tools like ACD/NMR Predictors, which show lower standard deviations (1.53 ppm for 13C^{13}\text{C}) compared to ChemDraw (max error of 10 ppm) . Key steps include:

  • Validating predictions against experimental data from peer-reviewed studies (e.g., J. Am. Chem. Soc. 1991).
  • Using solvent-specific parameters (e.g., DMSO corrections) to minimize discrepancies.
  • Cross-referencing spectral data with retrosynthetic intermediates to confirm stereochemical assignments .

Q. What experimental design principles are critical for synthesizing this compound?

Synthesis requires rigorous control of stereochemistry and macrocyclic ring formation. Methodological best practices include:

  • Adopting Corey’s retrosynthetic strategy, which breaks the molecule into modular fragments for stepwise assembly .
  • Implementing kinetic vs. thermodynamic control in lactonization steps to optimize yield.
  • Using high-resolution mass spectrometry (HRMS) and chiral chromatography to verify intermediate purity and configuration .

Q. How can researchers ensure reproducibility in this compound characterization?

  • Maintain detailed lab notebooks documenting reaction conditions, purification methods, and spectral data .
  • Validate analytical results (e.g., NMR, HPLC) against published benchmarks (e.g., J. Antibiot. studies).
  • Share raw data and computational workflows via repositories to enable independent verification .

Advanced Research Questions

Q. How can contradictions between predicted and experimental spectral data for this compound be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

  • Perform density functional theory (DFT) calculations to model solvent interactions (e.g., DMSO hydrogen bonding) .
  • Compare multiple prediction tools (e.g., ACD/NMR Predictors vs. CAST/CNMR) and prioritize consensus signals.
  • Re-examine synthetic intermediates to rule out epimerization or degradation artifacts .

Q. What strategies improve stereochemical fidelity in large-scale this compound synthesis?

Advanced approaches include:

  • Asymmetric catalysis (e.g., Shi epoxidation) for enantioselective oxidation of polyene precursors.
  • Late-stage diversification via enzymatic glycosylation to preserve macrocycle integrity.
  • Real-time monitoring using in-situ IR spectroscopy to detect stereochemical drift .

Q. How do computational methods enhance the interpretation of this compound’s bioactivity data?

  • Molecular docking simulations (e.g., AutoDock Vina) can map interactions between this compound and ribosomal targets, guiding SAR studies.
  • Machine learning models (e.g., QSAR) trained on erythromycin derivatives predict binding affinities and off-target effects.
  • Validate computational results with surface plasmon resonance (SPR) or microscale thermophoresis (MST) assays .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s synthetic yield data?

  • Use ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst loading).
  • Apply error propagation models to quantify uncertainty in multi-step syntheses.
  • Report confidence intervals (95%) for bioactivity metrics (e.g., IC50_{50}) to ensure robustness .

Q. How should researchers address ethical challenges in reporting negative or inconclusive results?

  • Disclose all data, including failed syntheses or contradictory bioassays, to avoid publication bias.
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency.
  • Consult institutional review boards (IRBs) for guidance on data integrity and authorship disputes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.